

Application Notes: Pluronic F-127 for the Creation of Vascularized Tissue Models

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Compound of Interest

Compound Name: Pluronic F-127

Cat. No.: B1247627

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Introduction

The successful engineering of thick, metabolically active tissues is fundamentally dependent on the incorporation of a functional vascular network for nutrient and oxygen supply, as well as waste removal. **Pluronic F-127**, a non-ionic triblock copolymer, has emerged as a critical biomaterial in this field, primarily utilized as a sacrificial bioink for fabricating microchannel networks within engineered tissues.^{[1][2][3]} Its unique thermoresponsive property—existing as a liquid at low temperatures (e.g., 4°C) and forming a hydrogel at room or physiological temperatures—makes it an ideal temporary template for creating perfusable channels that mimic native vasculature.^{[1][4]}

These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals on leveraging **Pluronic F-127** for the development of vascularized tissue models.

Principle of Application: Sacrificial Templating

The core application of **Pluronic F-127** in this context is as a "fugitive" or "sacrificial" ink.^{[3][5]} ^[6] The process involves 3D printing a desired vascular network using a **Pluronic F-127**-based hydrogel. This printed structure is then encased in a more permanent, cell-laden structural hydrogel, such as Gelatin Methacryloyl (GelMA), fibrinogen, or a decellularized extracellular matrix (dECM) bioink.^{[3][6][7]} After the structural matrix is crosslinked and stabilized, the entire construct is cooled. This temperature drop causes the **Pluronic F-127** to liquefy, allowing it to be easily washed out, leaving behind an interconnected network of hollow, perfusable

microchannels.[1][8] These channels can subsequently be seeded with endothelial cells to form a biomimetic vascular lining.[3][7]

Key Properties and Quantitative Data

The physicochemical properties of **Pluronic F-127** solutions are highly dependent on concentration. These parameters are critical for designing successful bioprinting experiments.

Table 1: Concentration-Dependent Properties of **Pluronic F-127** Hydrogels

| Concentration (% w/v or w/w) | Solvent/Medium | Gelation Temperature (°C) | Gelation Time at 37°C (min) | Storage Modulus (G') at Gel State | Key Observations |
|------------------------------|----------------|--|-----------------------------|-------------------------------------|---|
| 18 - 20 | Aqueous | ~24 - 25 ^[9] ^[10] | 10 ^[4] | - | Considered near the critical gelation concentration. |
| 23 - 24.5 | Aqueous | ~13 - 25 ^[5] ^[11] | - | - | Suitable for embedded printing applications. ^[12] |
| 25 | PBS / DMEM | ~20 - 25 ^[5] | 5 ^[4] | ~16,500 Pa (at 37°C) ^[4] | A promising formulation for bioprinting due to fast gelation and good viscoelastic properties. ^[4] |
| 30 | PBS / DMEM | < 20 ^[5] | 5 ^[4] | - | Faster gelation than lower concentrations. ^[4] |

| 35 - 40 | PBS | < 15^[3]^[5] | 2^[4] | ~20,000 Pa (at 25°C for 40% w/w)^[7] | Used for printing robust, high-fidelity channels.^[3]^[7] |

Table 2: Recommended 3D Bioprinting Parameters for **Pluronic F-127**

| Parameter | Value | Nozzle Type | Notes |
|-----------------------|-------------------|-------------|--|
| Printing Temperature | Room Temperature | - | Pluronic F-127 should be in a gel state during extrusion. [13] |
| Print Speed | 5 - 10 mm/s | - | Balances printing time with structural fidelity. [8] [13] |
| Extrusion Pressure | 15 - 80 PSI | 27G - 30G | Pressure is highly dependent on ink concentration and nozzle gauge. [13] |
| Nozzle Inner Diameter | 150 - 250 μ m | 30G - 25G | Smaller diameters allow for finer, capillary-like channels. [8] [11] |

| Layer Height | 0.2 mm | - | A common starting point for layer-by-layer fabrication.[\[13\]](#) |

Experimental Protocols

Protocol 1: Preparation of Pluronic F-127 Sacrificial Bioink (30% w/v)

Materials:

- **Pluronic F-127** powder (e.g., Sigma-Aldrich, P2443)
- Sterile, cold (4°C) Phosphate-Buffered Saline (PBS) or cell culture medium (e.g., DMEM)
- Sterile container
- Stir plate and magnetic stir bar
- Refrigerator or cold room (4°C)

Method:

- In a sterile container, weigh out 30 g of **Pluronic F-127** powder.
- Add 100 mL of cold (4°C) PBS or culture medium to the powder.[\[3\]](#)[\[14\]](#)
- Place the container on a stir plate in a cold room or refrigerator (4°C) and stir continuously. The dissolution process is slow and may take several hours to overnight.
- Continue stirring until the solution is clear and homogenous, with no visible particulates. Avoid introducing air bubbles.
- Store the prepared bioink at 4°C until use. The solution should be a low-viscosity liquid at this temperature.[\[13\]](#)

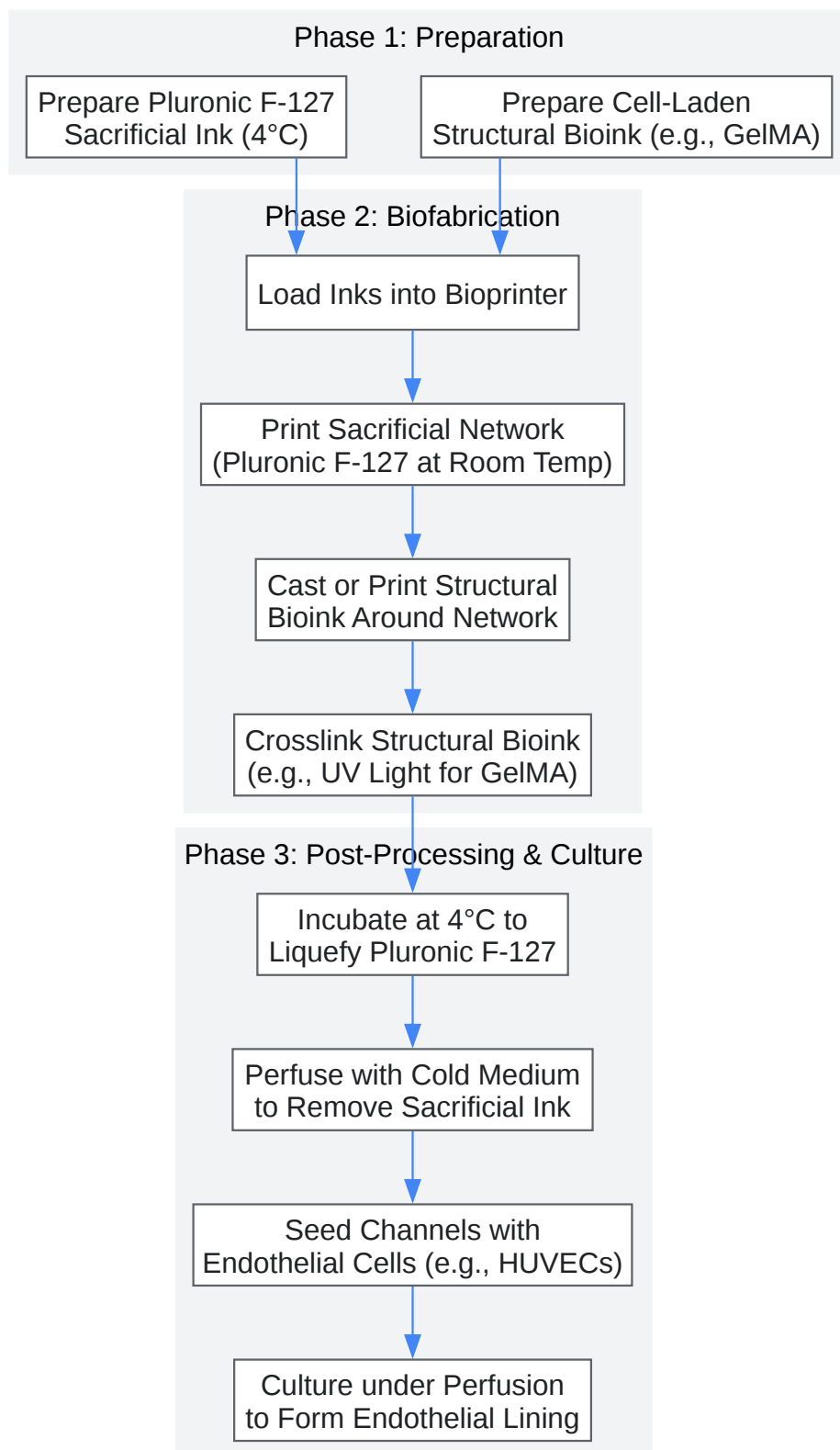
Protocol 2: 3D Bioprinting of Vascular Channels using Sacrificial Ink

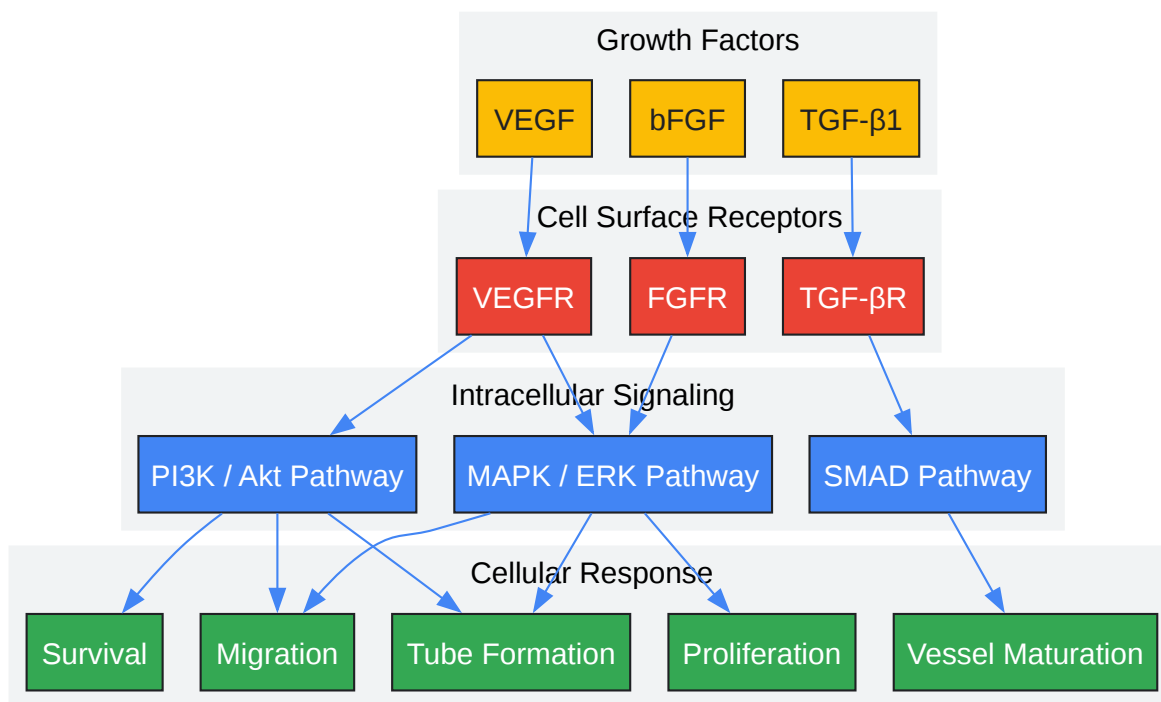
This protocol describes the general workflow for printing **Pluronic F-127** channels within a GelMA structural matrix.

Materials:

- Prepared **Pluronic F-127** bioink (Protocol 1)
- Cell-laden structural bioink (e.g., 8-20% w/v GelMA with a photoinitiator like LAP)[\[3\]](#)[\[8\]](#)
- 3D Bioprinter with at least two extruders and temperature control
- Sterile printing syringes and nozzles (e.g., 27G or 30G for Pluronic)[\[8\]](#)[\[13\]](#)
- UV light source (e.g., 365-405 nm) for crosslinking
- Perfusion chip or sterile culture dish[\[6\]](#)

Workflow Diagram:





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